

1-(3-Nitrophenyl)-2-nitropropene CAS number lookup

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Compound of Interest

Compound Name: 1-(3-Nitrophenyl)-2-nitropropene

Cat. No.: B165705

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Technical Guide: 1-(3-Nitrophenyl)-2-nitropropene

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

1-(3-Nitrophenyl)-2-nitropropene is a substituted nitroalkene with the Chemical Abstracts Service (CAS) number 134538-50-4.[1][2] Its molecular structure, featuring two nitro groups—one on the aromatic ring and one on the propene chain—makes it a subject of interest in synthetic chemistry and potentially in drug discovery due to its electrophilic nature.[1]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of **1-(3-Nitrophenyl)-2-nitropropene**.



Property	Value	Reference
CAS Number	134538-50-4	[1][2]
Molecular Formula	C ₉ H ₈ N ₂ O ₄	Derived from structure
Molecular Weight	208.17 g/mol	[1]
InChI Key	OERQCTVLGKJURQ- FNORWQNLSA-N	[1]
Appearance	Likely a yellow crystalline solid	Inferred from similar compounds[3][4]

Synthesis and Experimental Protocols

The synthesis of **1-(3-nitrophenyl)-2-nitropropene** is achieved through a Henry condensation reaction, also known as a nitroaldol reaction.[3][5] This reaction involves the base-catalyzed condensation of 3-nitrobenzaldehyde with nitroethane.[2][3] The initial product is a β -nitro alcohol, which is subsequently dehydrated to form the target nitroalkene.[3][5]

General Experimental Protocol: Henry Condensation

This protocol is adapted from established methods for the synthesis of analogous phenyl-2-nitropropenes.[3][5][6]

Materials:

- 3-Nitrobenzaldehyde[2]
- Nitroethane[2]
- Basic catalyst (e.g., n-butylamine, cyclohexylamine, or ammonium acetate)[5][6]
- Solvent (e.g., glacial acetic acid, ethanol, or a non-polar solvent for azeotropic water removal like cyclohexane)[6][7]
- Round-bottomed flask
- Reflux condenser



- · Heating mantle
- (Optional) Dean-Stark apparatus for water removal[5]

Procedure (Example using Ammonium Acetate catalyst):

- A solution of 3-nitrobenzaldehyde and a molar equivalent of ammonium acetate is prepared in a suitable solvent such as glacial acetic acid or excess nitroethane.[6][7]
- · Nitroethane is added to the solution.
- The reaction mixture is heated to reflux (typically around 100°C) for several hours (e.g., 5-8 hours).
- During the reaction, water is formed as a byproduct and can be removed to drive the reaction to completion, for instance, by using a Dean-Stark apparatus if a suitable solvent is used.[5]
- After the reaction is complete, the mixture is cooled, which may induce crystallization of the product.[6]
- The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane to yield **1-(3-nitrophenyl)-2-nitropropene** as a crystalline solid.[6]

Chemical Reactivity and Potential Applications

The chemical reactivity of **1-(3-nitrophenyl)-2-nitropropene** is dominated by the electron-withdrawing nature of the two nitro groups. This makes the carbon-carbon double bond highly electrophilic and susceptible to nucleophilic attack.[1]

Michael Addition Reactions

The conjugated system, activated by the nitro group on the propene moiety, makes **1-(3-nitrophenyl)-2-nitropropene** a potent Michael acceptor.[1] It can react with a variety of nucleophiles in a Michael addition reaction. This reactivity is fundamental to its potential use as a building block in organic synthesis for creating more complex molecules.[1] For instance, the addition of nitroalkanes can lead to the synthesis of **1,3-dinitro** compounds.[1]



Potential in Drug Development

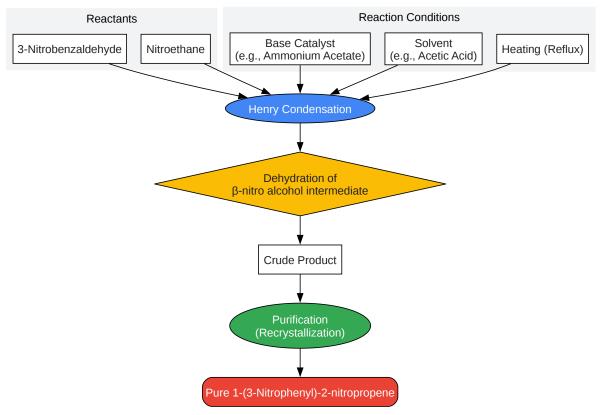
While specific biological activities for **1-(3-nitrophenyl)-2-nitropropene** are not detailed in the provided search results, related nitroaromatic compounds and chalcones have been investigated for various pharmacological properties. For example, **1-(3-Nitrophenyl)-3-** phenylprop-2-en-1-one, a related chalcone, has shown potential anticancer, antimicrobial, and anti-inflammatory effects.[8][9] These activities are often linked to the induction of oxidative stress and modulation of cellular signaling pathways.[9] The nitro group can be enzymatically reduced within cells, generating reactive oxygen species (ROS).[9] This suggests that **1-(3-nitrophenyl)-2-nitropropene** could be a candidate for similar investigations.

Visualizations: Workflows and Pathways Synthesis Workflow

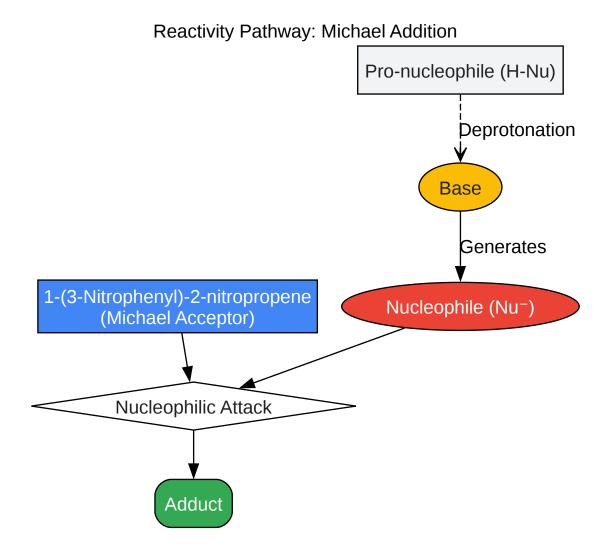
The following diagram illustrates the general workflow for the synthesis of **1-(3-Nitrophenyl)-2-nitropropene** via the Henry condensation reaction.



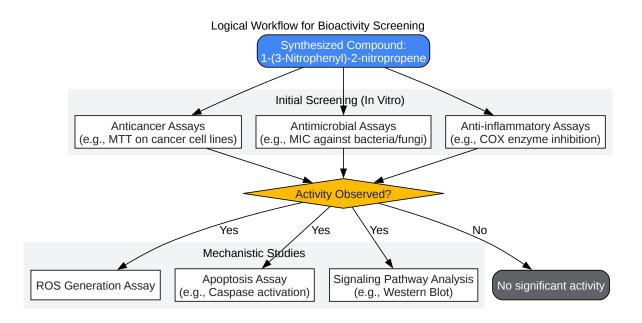
Synthesis Workflow for 1-(3-Nitrophenyl)-2-nitropropene











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